molecular formula C17H26N2O2 B11373212 N-{[1-(dimethylamino)cyclohexyl]methyl}-4-methoxybenzamide CAS No. 851299-58-6

N-{[1-(dimethylamino)cyclohexyl]methyl}-4-methoxybenzamide

Cat. No.: B11373212
CAS No.: 851299-58-6
M. Wt: 290.4 g/mol
InChI Key: JMTHOIGGAHWQJU-UHFFFAOYSA-N
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Description

N-{[1-(dimethylamino)cyclohexyl]methyl}-4-methoxybenzamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dimethylamino group attached to a cyclohexyl ring, which is further connected to a methoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with N-{[1-(dimethylamino)cyclohexyl]methyl}amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylamino)cyclohexyl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or cyclohexyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its analgesic properties and potential use in pain management.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. For instance, in the context of its analgesic properties, the compound may act as an agonist at opioid receptors, leading to pain relief.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide
  • N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methoxybenzamide
  • N-{[1-(dimethylamino)cyclohexyl]methyl}-3,4,5-trimethoxybenzamide

Uniqueness

N-{[1-(dimethylamino)cyclohexyl]methyl}-4-methoxybenzamide stands out due to its specific substitution pattern, which imparts unique physicochemical properties and biological activities. The presence of the methoxy group at the para position of the benzamide ring enhances its binding affinity to certain receptors, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

851299-58-6

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-4-methoxybenzamide

InChI

InChI=1S/C17H26N2O2/c1-19(2)17(11-5-4-6-12-17)13-18-16(20)14-7-9-15(21-3)10-8-14/h7-10H,4-6,11-13H2,1-3H3,(H,18,20)

InChI Key

JMTHOIGGAHWQJU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)C2=CC=C(C=C2)OC

solubility

>43.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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